molecular formula C14H18S2 B14285224 3-Hexyl-2,2'-bithiophene CAS No. 141102-61-6

3-Hexyl-2,2'-bithiophene

Cat. No.: B14285224
CAS No.: 141102-61-6
M. Wt: 250.4 g/mol
InChI Key: PRGHPYJUUWHUQC-UHFFFAOYSA-N
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Description

3-Hexyl-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes, which are derivatives of thiophene. Thiophene is a five-membered aromatic ring containing a sulfur atom. The addition of a hexyl group to the bithiophene structure enhances its solubility and processability, making it a valuable compound in various scientific and industrial applications, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-2,2’-bithiophene typically involves the coupling of thiophene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromo-thiophene derivative with a boronic acid or ester in the presence of a palladium catalyst . Another method is the Stille coupling reaction, which uses a stannylated thiophene derivative . These reactions are usually carried out under inert conditions with the use of anhydrous solvents and a base to facilitate the coupling process.

Industrial Production Methods: Industrial production of 3-Hexyl-2,2’-bithiophene often involves large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Hexyl-2,2’-bithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Hexyl-2,2’-bithiophene in electronic applications involves its ability to form conjugated systems, which facilitate charge transport. The hexyl group enhances solubility and processability, allowing for the formation of thin films with desirable electronic properties. In biological applications, the compound interacts with cellular components, potentially disrupting cell membranes or interfering with metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 3-Hexyl-2,2’-bithiophene is unique due to its specific substitution pattern, which provides a balance between solubility and electronic properties. This makes it particularly suitable for applications in organic electronics, where both processability and performance are crucial .

Properties

IUPAC Name

3-hexyl-2-thiophen-2-ylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18S2/c1-2-3-4-5-7-12-9-11-16-14(12)13-8-6-10-15-13/h6,8-11H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGHPYJUUWHUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC=C1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735766
Record name 3-Hexyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141102-61-6
Record name 3-Hexyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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